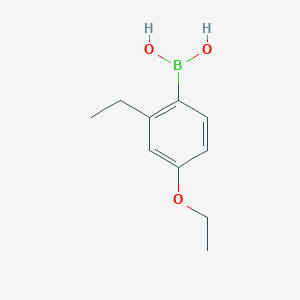
(4-Ethoxy-2-ethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxy-2-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and ethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Ethoxy-2-ethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 4-ethoxy-2-ethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Grignard or lithium-halogen exchange reactions followed by quenching with borate esters. These methods are optimized for high yield and purity, with careful control of reaction conditions to prevent over-alkylation .
化学反应分析
Types of Reactions: (4-Ethoxy-2-ethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
(4-Ethoxy-2-ethylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (4-Ethoxy-2-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Ethoxy-2-ethylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the ethoxy and ethyl groups can provide steric and electronic effects that enhance its performance in certain synthetic applications .
属性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
(4-ethoxy-2-ethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-3-8-7-9(14-4-2)5-6-10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI 键 |
DTRDYJDXVXZJOL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)OCC)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


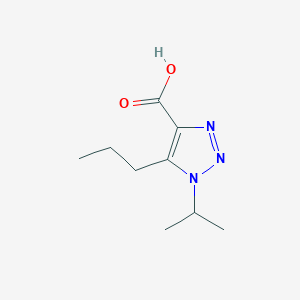
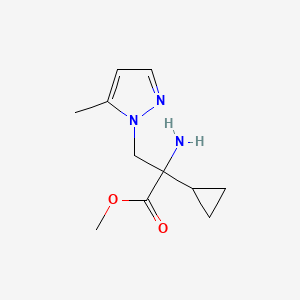
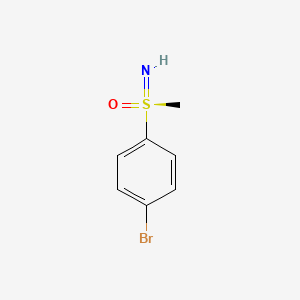
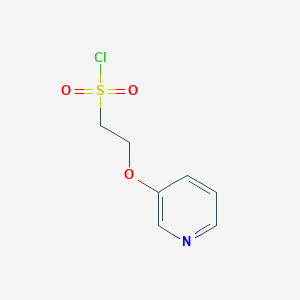
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
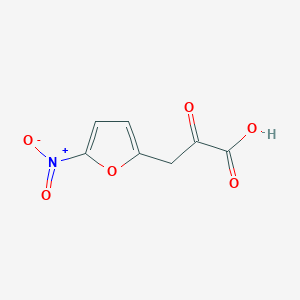
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
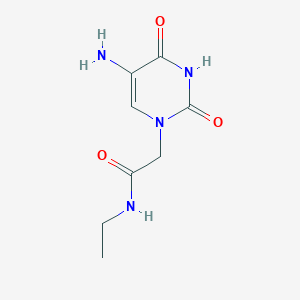

![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
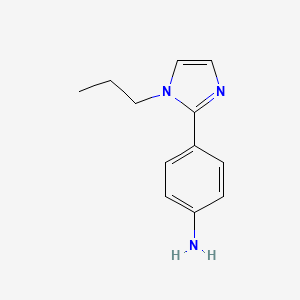

![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)
